

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Azide (Trisyl Azide)

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Compound of Interest

Compound Name: *2,4,6-Triisopropylbenzenesulfonyl azide*

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Abstract

2,4,6-Triisopropylbenzenesulfonyl azide, commonly known as trisyl azide, is a versatile and highly effective reagent in modern organic synthesis. Its sterically hindered aromatic sulfonyl structure makes it a valuable tool for the electrophilic transfer of an azide group to nucleophilic substrates, most notably in the synthesis of α -amino acids and other nitrogen-containing compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and critical safety information for its handling.

Physical and Chemical Properties

Trisyl azide is an organic compound valued for its utility in diazo-transfer reactions.^[1] It is typically a white solid but may be supplied as a colorless to pale yellow liquid, particularly when in solution.^{[1][2]} Due to the energetic nature of the azide functional group, it is often stabilized for storage and handling, either by being wetted with water or dissolved in a solvent like toluene.^[1] The compound is sensitive to heat and shock, which can lead to explosive decomposition.^[2]

Table 1: Physical and Chemical Properties of Trisyl Azide

Property	Value	Citations
Synonyms	Trisyl azide, 2,4,6-Tri(isopropylbenzene-1-sulfonyl)azide	[2]
CAS Number	36982-84-0	[2]
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₂ S	[2]
Molecular Weight	309.43 g/mol	[2]
Appearance	White crystalline solid or colorless to pale yellow liquid	[1] [2]
Melting Point	39–44 °C	[2]
Solubility	Insoluble in water	[1]
Storage Temperature	2–8 °C	[1]

Spectroscopic Data

The structural features of trisyl azide can be confirmed using standard spectroscopic techniques. The infrared spectrum is characterized by a strong, sharp absorption band typical for the asymmetric stretch of the azide (N₃) group. The nuclear magnetic resonance spectra would show signals corresponding to the isopropyl groups and the aromatic protons.

Table 2: Spectroscopic Data of Trisyl Azide

Technique	Feature	Expected Value Range
Infrared (IR)	Azide (N_3) asymmetric stretch	$\sim 2100\text{-}2160\text{ cm}^{-1}$
^1H NMR	Aromatic protons (Ar-H)	$\delta \sim 7.0\text{-}7.5\text{ ppm}$
Isopropyl methine (CH)	$\delta \sim 2.9\text{-}4.3\text{ ppm}$ (septet)	
Isopropyl methyl (CH_3)	$\delta \sim 1.2\text{-}1.3\text{ ppm}$ (doublet)	
^{13}C NMR	Aromatic carbons (Ar-C)	$\delta \sim 120\text{-}155\text{ ppm}$
Isopropyl methine (CH)	$\delta \sim 30\text{-}35\text{ ppm}$	
Isopropyl methyl (CH_3)	$\delta \sim 23\text{-}25\text{ ppm}$	

Note: Specific, experimentally derived peak values are not consistently reported across publicly accessible literature. The values provided are based on typical ranges for the respective functional groups.

Chemical Reactivity and Applications

Trisyl azide serves as a crucial reagent for introducing the azide moiety into molecules, which is a precursor to the amine functional group.^[1] Its primary application is in electrophilic amination and diazo-transfer reactions.

- **Electrophilic Azidation:** It is widely used for the asymmetric synthesis of unnatural α -amino acids.^{[1][2]} The reaction involves the azidation of a chiral enolate, where the bulky trisyl group enhances the stereoselectivity of the azide transfer.
- **Diazo-Transfer Reactions:** Trisyl azide can transfer a diazo group ($=\text{N}_2$) to active methylene compounds, which are valuable intermediates in various synthetic transformations.
- **Click Chemistry:** As an azide-containing molecule, it has applications in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Experimental Protocols

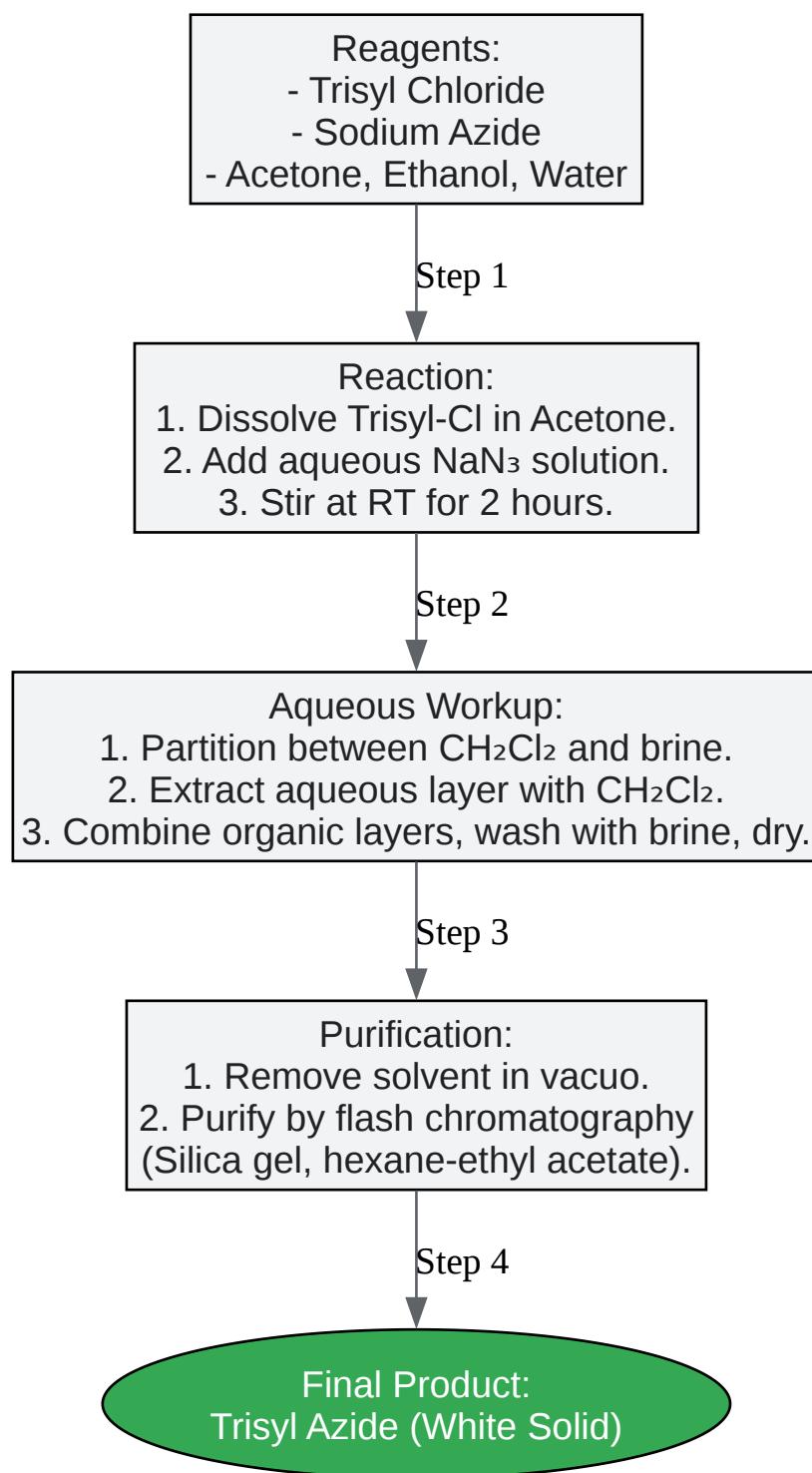
Caution: Organic azides are potentially explosive and must be handled with extreme care. All manipulations should be performed in a well-ventilated fume hood behind a blast shield. Avoid

heat, friction, and shock.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Azide

This protocol describes the synthesis of trisyl azide from the corresponding sulfonyl chloride via nucleophilic substitution with sodium azide.[\[3\]](#)

Workflow for Trisyl Azide Synthesis

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Caption: Workflow for the synthesis and purification of trisyl azide.

Materials:

- 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl)
- Sodium azide (NaN₃)
- Acetone
- Ethanol
- Dichloromethane (CH₂Cl₂)
- Saturated brine solution
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Silica gel for chromatography

Procedure:

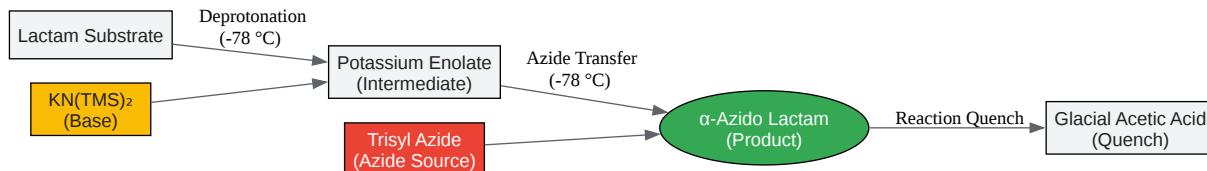
- In a round-bottom flask, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in acetone.
- In a separate beaker, prepare a solution of sodium azide (1.1 eq) in a 1:1 mixture of ethanol and water.
- Add the sodium azide solution to the stirred solution of trisyl chloride. An exotherm may be observed.
- Stir the reaction mixture at room temperature for approximately 2 hours.
- After the reaction is complete, partition the mixture between dichloromethane and a half-saturated brine solution in a separatory funnel.
- Separate the layers and extract the aqueous layer three times with dichloromethane.
- Combine all organic layers, wash with half-saturated brine, and dry over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure (in *vacuo*) to yield the crude product.
- Purify the crude oil or solid by flash chromatography using a silica gel column with a hexane-ethyl acetate eluent system to yield the final product as a white solid.

Electrophilic Azidation of a Lactam Enolate

This protocol is a representative example of using trisyl azide for the asymmetric synthesis of an α -azido lactam, a precursor to α -amino acids.^[3]

Reaction Scheme: Electrophilic Azidation



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Caption: Key steps in the electrophilic azidation of a lactam.

Materials:

- Lactam substrate
- Anhydrous Tetrahydrofuran (THF)
- Potassium bis(trimethylsilyl)amide (KN(TMS)₂) solution (e.g., 0.5 M in Toluene)
- **2,4,6-Triisopropylbenzenesulfonyl azide** (Trisyl azide)
- Glacial acetic acid

Procedure:

- Dissolve the lactam substrate (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the solution of KN(TMS)₂ (1.1 eq) dropwise to the lactam solution. Stir the resulting mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
- In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.
- Transfer the trisyl azide solution to the enolate solution via cannula.
- Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding an excess of glacial acetic acid.
- Allow the mixture to warm to room temperature.
- Proceed with a standard aqueous workup and purify the product by column chromatography.

Safety and Handling

Trisyl azide is a hazardous substance that requires strict safety protocols.

- **Explosion Hazard:** As with most organic azides, trisyl azide is potentially explosive.^[2] It is sensitive to heat, shock, and friction. Heating may cause a fire or explosion.^[2] Always handle behind a blast shield.
- **Toxicity:** The compound is toxic if swallowed and is an irritant to the skin, eyes, and respiratory system.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, well-ventilated area, typically between 2-8 °C, away from heat and sources of ignition.^[1]

- Disposal: Unused or waste material should be quenched carefully (e.g., by reduction with triphenylphosphine or Staudinger ligation) before disposal according to institutional guidelines. Do not mix with strong acids or oxidizing agents.

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